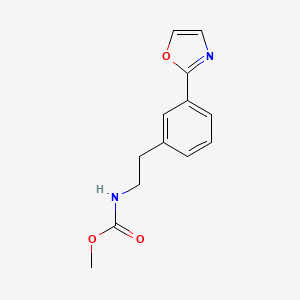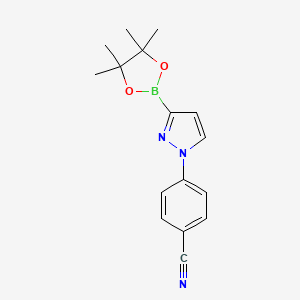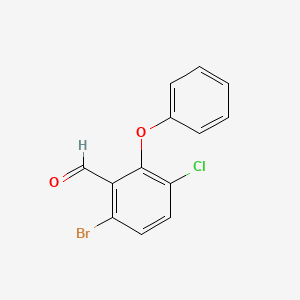
6-Bromo-3-chloro-2-phenoxybenzaldehyde
Descripción general
Descripción
“6-Bromo-3-chloro-2-phenoxybenzaldehyde” is a chemical compound with the molecular formula C13H8BrClO2 . It has an average mass of 311.558 Da and a monoisotopic mass of 309.939606 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “6-Bromo-3-chloro-2-phenoxybenzaldehyde” consists of a benzene ring substituted with bromo, chloro, and phenoxy functional groups . The exact spatial arrangement of these groups would depend on the specific synthesis process and conditions.Physical And Chemical Properties Analysis
“6-Bromo-3-chloro-2-phenoxybenzaldehyde” has a molecular weight of 311.56 g/mol. It has a density of 1.6±0.1 g/cm3 and a boiling point of 345.0±42.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Environmental Transformations
The study of halogenated aromatic aldehydes, including compounds related to 6-Bromo-3-chloro-2-phenoxybenzaldehyde, has revealed interesting environmental transformations. Anaerobic bacteria can oxidize these aldehydes, transforming them into carboxylic acids, which are the principal metabolites. This process is also accompanied by partial reduction of the aldehyde group (Neilson et al., 1988).
Antioxidant Properties
Research on halogenated vanillin derivatives, closely related to 6-Bromo-3-chloro-2-phenoxybenzaldehyde, indicates that these compounds can exhibit antioxidant activity. For instance, synthesis and evaluation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde have demonstrated potential antioxidant effects, highlighting the significance of brominated and chlorinated benzaldehydes in this context (Rijal et al., 2022).
Schiff Base Synthesis
Schiff base compounds synthesized from halogenated benzaldehydes, including those similar to 6-Bromo-3-chloro-2-phenoxybenzaldehyde, have been reported to show significant urease inhibitory activity. Such compounds are synthesized through condensation reactions and could have potential applications in medicine and agriculture (Zulfiqar et al., 2020).
Synthesis of Novel Ligands
The use of halogenated benzaldehydes in synthesizing novel ligands is another area of research. For example, 6-bromoquinoline derivatives have been synthesized using Friedländer approach, which could be relevant to the synthesis of compounds similar to 6-Bromo-3-chloro-2-phenoxybenzaldehyde (Hu et al., 2003).
Catalytic Applications
Halogenated benzaldehydes have been used in the synthesis of macrocyclic complexes, which show promise as catalysts for organic transformations. For instance, a tetra-nuclear macrocyclic Zn(II) complex synthesized from a compound similar to 6-Bromo-3-chloro-2-phenoxybenzaldehyde demonstrated effectiveness in catalyzing the oxidation of benzyl alcohol (Wang et al., 2021).
Safety And Hazards
The safety data sheet for “6-Bromo-3-chloro-2-phenoxybenzaldehyde” suggests that it may be harmful if inhaled and may cause skin and eye irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
Propiedades
IUPAC Name |
6-bromo-3-chloro-2-phenoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO2/c14-11-6-7-12(15)13(10(11)8-16)17-9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEESJJNEBTZHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2C=O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901270930 | |
| Record name | Benzaldehyde, 6-bromo-3-chloro-2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901270930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-chloro-2-phenoxybenzaldehyde | |
CAS RN |
1799420-86-2 | |
| Record name | Benzaldehyde, 6-bromo-3-chloro-2-phenoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799420-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 6-bromo-3-chloro-2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901270930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



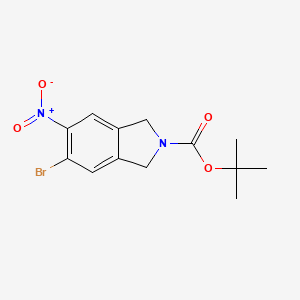
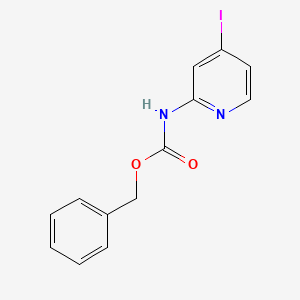
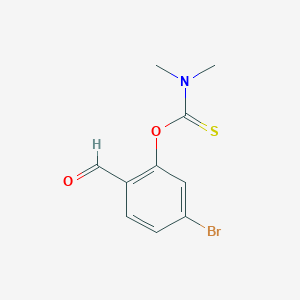
![N-Methyl-N-((Z)-4-(2-(5-((5R)-3-oxooctahydro-1H-cyclopenta[b]pyrazin-5-yl)pentanoyl)hydrazono)-4-(pyridin-3-yl)butyl)nitrous amide](/img/structure/B1405365.png)
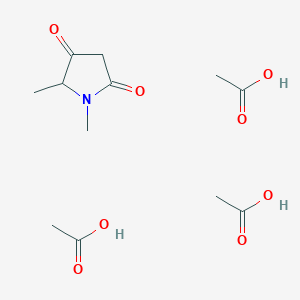
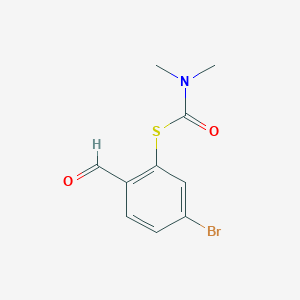
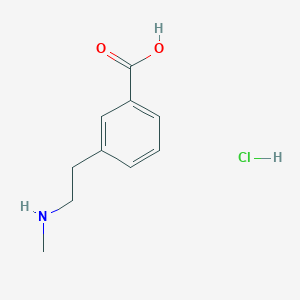
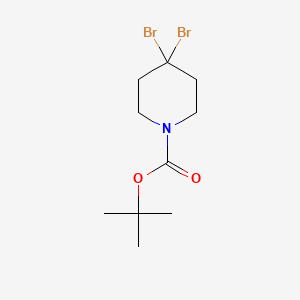
![Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate](/img/structure/B1405373.png)

![7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1405376.png)
